REACTION_CXSMILES
|
Cl[C:2]1[C:7]([O:8]C)=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)[N:5]=[CH:4][N:3]=1.C1N2CC[N:19](CC2)[CH2:18]1.[C-]#N.[K+].Cl>CN(C=O)C.ClCCl.CN1C(=O)CCC1>[OH:8][C:7]1[C:2]([C:18]#[N:19])=[N:3][CH:4]=[N:5][C:6]=1[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1OC)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
62 mg
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC=NC1C1=CC=C(C=C1)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |